

Staining Intracellular Lipid Droplets with Oil Orange SS: Application Notes and Protocols

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Compound of Interest

Compound Name: Oil Orange ss

Cat. No.: B1669088

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Introduction

Oil Orange SS, also known as Solvent Orange 2 or 1-(o-Tolylazo)-2-naphthol, is a lysochrome (fat-soluble) diazo dye used for the visualization of neutral lipids, triglycerides, and cholesterol esters within cells.^[1] Its principle lies in its higher solubility in lipids than in the solvent, allowing it to selectively accumulate in and stain intracellular lipid droplets, which are dynamic organelles central to lipid and energy homeostasis. The accumulation of these droplets is implicated in various metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis, making their accurate detection and quantification crucial in biomedical research and drug development.

This document provides detailed application notes and protocols for the use of **Oil Orange SS** in staining intracellular lipid droplets for microscopic analysis and quantification.

Chemical Properties of Oil Orange SS

Property	Value
Synonyms	Solvent Orange 2, 1-(o-Tolylazo)-2-naphthol, C.I. 12100
Molecular Formula	C ₁₇ H ₁₄ N ₂ O
Molecular Weight	262.31 g/mol [1]
Appearance	Orange to red powder/crystals[1]
Maximum Absorption (λ _{max})	Approximately 487-492 nm in chloroform[2]
Solubility	Soluble in organic solvents, insoluble in water[1]

Experimental Protocols

While specific, validated protocols for **Oil Orange SS** are not as prevalent in the literature as for its analogue, Oil Red O, the following protocol has been adapted from well-established methods for staining intracellular lipid droplets with lysochrome dyes.

Protocol 1: Staining of Intracellular Lipid Droplets in Cultured Adherent Cells

Materials:

- **Oil Orange SS** powder
- Isopropanol (100%)
- Formalin (10% in PBS, pH 7.4) or Paraformaldehyde (4% in PBS, pH 7.4)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Distilled water
- Mounting medium (aqueous-based)
- Glass slides and coverslips

- Micropipettes and tips
- Staining jars or multi-well plates

Reagent Preparation:

- **Oil Orange SS Stock Solution (0.5% w/v):** Dissolve 0.5 g of **Oil Orange SS** powder in 100 mL of 100% isopropanol. Stir overnight to ensure complete dissolution. Filter the solution using a 0.2 µm syringe filter. Store at room temperature in a tightly sealed container.
- **Oil Orange SS Working Solution:** To prepare the working solution, mix 6 parts of the **Oil Orange SS** stock solution with 4 parts of distilled water. Allow the solution to sit at room temperature for 10-20 minutes, then filter it through a 0.2 µm syringe filter immediately before use. This working solution is not stable and should be prepared fresh for each experiment.

Staining Procedure:

- **Cell Culture:** Culture adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency and treat them as required for the experiment.
- **Washing:** Gently aspirate the culture medium and wash the cells twice with PBS.
- **Fixation:** Fix the cells by adding 4% paraformaldehyde or 10% formalin and incubating for 15-30 minutes at room temperature.
- **Washing:** Discard the fixative and wash the cells three times with distilled water.
- **Permeabilization (Optional but Recommended):** Add 60% isopropanol to the fixed cells and incubate for 5 minutes at room temperature. This step helps in the subsequent staining.
- **Staining:** Aspirate the isopropanol and add the freshly prepared **Oil Orange SS** working solution to cover the cells. Incubate for 15-20 minutes at room temperature in the dark.
- **Washing:** Remove the staining solution and wash the cells with 60% isopropanol to remove excess stain.

- Counterstaining (Optional): If nuclear visualization is desired, briefly stain with a suitable nuclear counterstain like DAPI or Hematoxylin.
- Washing: Wash the cells thoroughly with distilled water.
- Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.
- Microscopy: Visualize the stained lipid droplets using a bright-field or fluorescence microscope.

Protocol 2: Quantification of Intracellular Lipids

This protocol allows for the quantification of accumulated lipids by extracting the **Oil Orange SS** dye from the stained cells and measuring its absorbance.

Procedure:

- Follow steps 1-7 of the staining protocol in a multi-well plate format.
- After washing with 60% isopropanol, allow the cells to air dry completely.
- Dye Elution: Add 100% isopropanol to each well (e.g., 200 μ L for a 24-well plate) and incubate for 10 minutes on a shaker to elute the dye from the lipid droplets.
- Spectrophotometry: Transfer the isopropanol-dye solution to a 96-well plate.
- Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader. Use 100% isopropanol as a blank. The absorbance is directly proportional to the amount of lipid accumulated in the cells.^{[3][4]}

Data Presentation

The following table is a representative example of quantitative data that can be obtained using the lipid quantification protocol.

Treatment Group	Absorbance at 492 nm (Mean \pm SD)	Fold Change vs. Control
Control (Vehicle)	0.25 \pm 0.03	1.0
Oleic Acid (100 μ M)	0.85 \pm 0.07	3.4
Drug A (10 μ M)	0.45 \pm 0.05	1.8
Drug B (10 μ M)	0.18 \pm 0.02	0.72

This table presents example data and should be adapted based on experimental results.

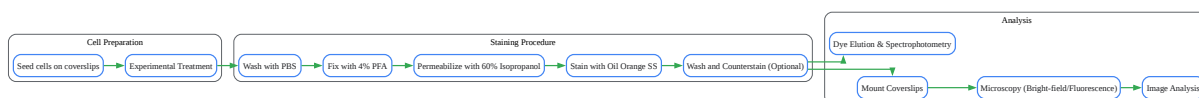
Visualization

Fluorescence Microscopy Settings

While primarily used as a bright-field stain, **Oil Orange SS** possesses fluorescent properties. Based on its maximum absorption at approximately 487-492 nm, the following settings can be used as a starting point for fluorescence microscopy.

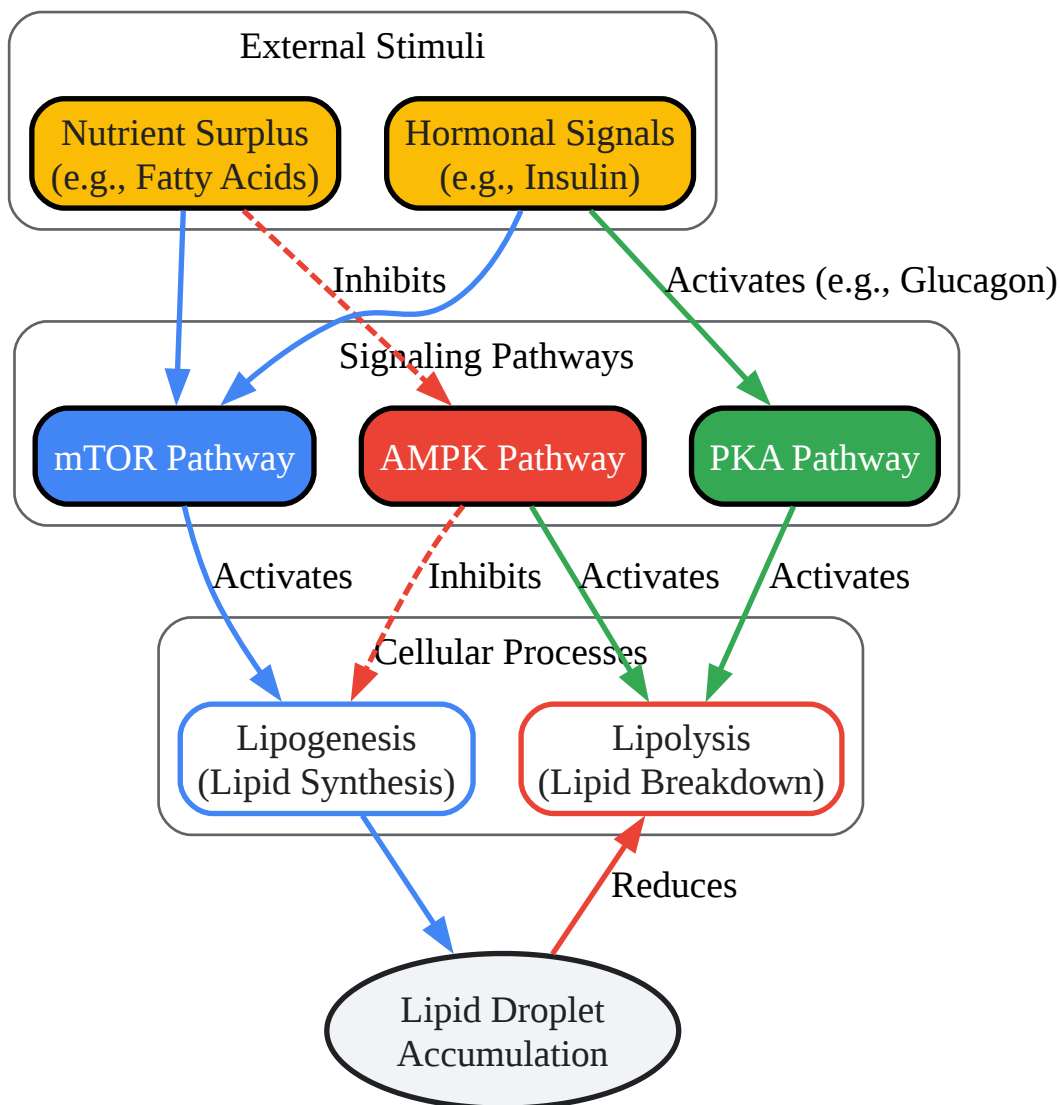
- Excitation Wavelength: ~488 nm
- Emission Wavelength: ~550-650 nm (An orange or red emission filter is recommended)
- Microscope Filter Set: A standard FITC/GFP or TRITC/Rhodamine filter set may be suitable, but optimization is recommended.

Diagrams



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Caption: Experimental workflow for staining intracellular lipid droplets with **Oil Orange SS**.



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Caption: Key signaling pathways regulating lipid droplet metabolism.

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